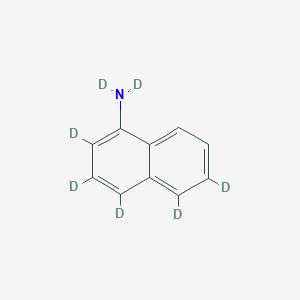
1-Naphthylamine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine-d7 is a deuterated form of 1-Naphthylamine, an aromatic amine derived from naphthalene. The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving mass spectrometry and tracer experiments. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthylamine-d7 can be synthesized by reducing 1-nitronaphthalene-d7 with iron and hydrochloric acid, followed by steam distillation . This method involves the following steps:
Reduction: 1-nitronaphthalene-d7 is reduced using iron and hydrochloric acid.
Steam Distillation: The resulting product is then purified through steam distillation.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine-d7 undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like chromic acid convert it into 1-naphthoquinone.
Reduction: Sodium in boiling amyl alcohol reduces the unsubstituted ring, giving tetrahydro-1-naphthylamine.
Substitution: At 200°C in sulfuric acid, it converts to 1-naphthol.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol.
Acidic Conditions: Sulfuric acid at high temperatures.
Major Products
1-Naphthoquinone: Formed through oxidation.
Tetrahydro-1-naphthylamine: Formed through reduction.
1-Naphthol: Formed through substitution.
Scientific Research Applications
1-Naphthylamine-d7 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the manufacturing of dyes, pesticides, and rubber antioxidants.
Mechanism of Action
The mechanism of action of 1-Naphthylamine-d7 involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, it undergoes glutamylation catalyzed by a glutamine synthetase-like enzyme (NpaA1), leading to its conversion into 1,2-dihydroxynaphthalene . This compound is further degraded through established pathways involving catechol .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: Another aromatic amine derived from naphthalene.
1-Naphthol: A hydroxylated derivative of naphthalene.
Naphthalene: The parent compound from which 1-Naphthylamine is derived.
Uniqueness
1-Naphthylamine-d7 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
150.23 g/mol |
IUPAC Name |
N,N,2,3,4,5,6-heptadeuterionaphthalen-1-amine |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,3D,4D,5D,7D/hD2 |
InChI Key |
RUFPHBVGCFYCNW-FPKSSJMWSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
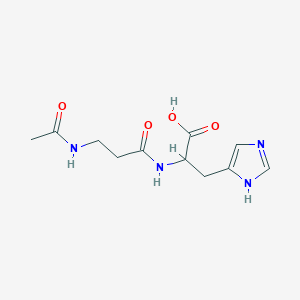
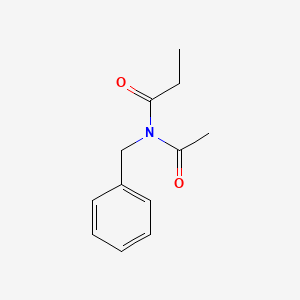
![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
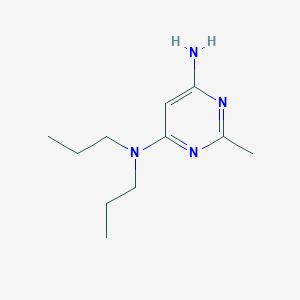
![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
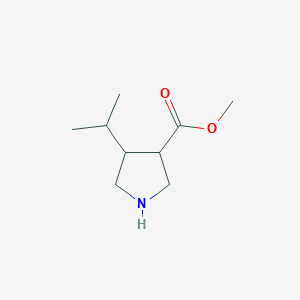
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)


